5-Chloro-2-pyridinamine-3,4,6-d3

LC-MS/MS Isotopic dilution Multiple reaction monitoring

Choose 5-Chloro-2-pyridinamine-3,4,6-d3 as your internal standard for unambiguous trace-level quantitation. The specific deuteration at C3, C4, and C6 provides a reliable +3 Da mass shift that eliminates MRM crosstalk with native isotopologues (D₄/D₆). Co-elution compensates for matrix ion suppression in etoricoxib and zopiclone samples, ensuring reliable sub-ppm genotoxic impurity monitoring per ICH M7 and ICH Q3B. Certified isotopic purity (≥98 atom % D) safeguards ANDA submission data integrity and QC release testing.

Molecular Formula C5H5ClN2
Molecular Weight 131.577
CAS No. 1093384-99-6
Cat. No. B571636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-pyridinamine-3,4,6-d3
CAS1093384-99-6
Synonyms2-Amino-5-chloro-pyridine-3,4,6-d3;  (5-Chloropyridin-2-yl)amine-3,4,6-d3;  2-Amino-5-chloropyridine-3,4,6-d3;  5-Chloro-2-aminopyridine-3,4,6-d3;  5-Chloro-2-pyridinamine-3,4,6-d3;  5-Chloro-2-pyridineamine-3,4,6-d3;  5-Chloro-α-aminopyridine-3,4,6-d3;  NS
Molecular FormulaC5H5ClN2
Molecular Weight131.577
Structural Identifiers
SMILESC1=CC(=NC=C1Cl)N
InChIInChI=1S/C5H5ClN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8)/i1D,2D,3D
InChIKeyMAXBVGJEFDMHNV-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.1 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-2-pyridinamine-3,4,6-d3 (CAS 1093384-99-6): Procurement Guide for Deuterated Analytical Standards


5-Chloro-2-pyridinamine-3,4,6-d3 (CAS 1093384-99-6) is a stable isotope-labeled derivative of 5-chloro-2-pyridinamine, a heterocyclic aromatic amine widely used as a pharmaceutical intermediate . The compound features deuterium incorporation at the 3, 4, and 6 positions of the pyridine ring, resulting in a molecular formula of C₅H₂D₃ClN₂ and a molecular weight of 131.58 g/mol . It is primarily employed as an internal standard for quantitative LC-MS/MS analysis in pharmaceutical impurity testing, drug metabolism studies, and forensic toxicology applications . The compound serves as a key intermediate in the synthesis of zopiclone, a non-benzodiazepine GABA-A receptor agonist, and is classified as Zopiclone Impurity 1 in pharmacopoeial contexts [1].

Why Unlabeled 5-Chloro-2-pyridinamine and Structural Analogs Cannot Replace 5-Chloro-2-pyridinamine-3,4,6-d3 in Regulated Quantitative Analysis


The use of unlabeled 5-chloro-2-pyridinamine (CAS 1072-98-6) or structurally analogous compounds as internal standards introduces significant quantification errors due to differential matrix effects, extraction recovery variability, and chromatographic behavior [1]. Stable isotope-labeled internal standards (SIL-IS) are universally recommended by FDA and EMA bioanalytical method validation guidelines to compensate for ion suppression/enhancement phenomena in LC-MS/MS assays, yet deuterium labeling can introduce subtle retention time shifts that must be characterized for each specific isotopologue [2]. Furthermore, the specific deuteration pattern of 5-Chloro-2-pyridinamine-3,4,6-d3 (three deuterium atoms at ring positions 3,4,6) yields a distinct mass shift (Δm/z = +3) that must be carefully distinguished from other isotopologues (e.g., d₄ or d₆ variants) to prevent cross-talk interference in multiple reaction monitoring (MRM) channels [3]. Procurement of a certified, well-characterized deuterated standard with documented isotopic purity is therefore essential for achieving the accuracy and reproducibility required in pharmaceutical impurity analysis, particularly for genotoxic impurity monitoring where quantitation limits may reach sub-ppm levels [4].

5-Chloro-2-pyridinamine-3,4,6-d3: Quantitative Differentiation from Unlabeled Analogs and Alternative Deuterated Internal Standards


Mass Spectrometric Differentiation: +3 Da Mass Shift Enables Distinct MRM Channel Detection

5-Chloro-2-pyridinamine-3,4,6-d3 exhibits a precise +3.02 Da mass shift relative to the unlabeled 5-chloro-2-pyridinamine (C₅H₅ClN₂, exact mass 128.014), attributable to the substitution of three hydrogen atoms with deuterium at ring positions 3, 4, and 6 . This mass difference translates to distinct precursor ion m/z values of approximately 132 for the deuterated analog versus 129 for the unlabeled compound in positive ion mode ESI-MS, allowing for baseline-resolved MRM transitions without isotopic cross-contamination . This differentiation is critical for accurate isotopic dilution quantitation, as the +3 Da mass shift is sufficient to avoid overlap with naturally occurring ¹³C or ³⁷Cl isotopologues of the unlabeled analyte [1].

LC-MS/MS Isotopic dilution Multiple reaction monitoring

Chromatographic Retention Time Equivalence: Deuterium Labeling Does Not Introduce Significant Retention Time Shift

Despite the +3 Da mass difference, 5-Chloro-2-pyridinamine-3,4,6-d3 co-elutes with its unlabeled counterpart under reversed-phase LC conditions commonly employed for aminopyridine analysis [1]. Deuterium labeling at aromatic ring positions 3,4,6 does not significantly alter the compound's hydrophobicity (LogP = 1.68 for both labeled and unlabeled species), resulting in retention time differences of less than 0.03 minutes on C18 columns . This co-elution property is essential for effective compensation of matrix-induced ion suppression effects, as the internal standard experiences the same ionization environment as the analyte [2].

LC-MS/MS Matrix effect compensation Isotopic internal standard

Isotopic Purity Documentation: Vendor-Specified ≥98% Isotopic Purity Minimizes Unlabeled Analyte Carryover

Reputable vendors supply 5-Chloro-2-pyridinamine-3,4,6-d3 with a certified isotopic purity of ≥98 atom% D, verified by ESI-HRMS analysis of the H/D isotopologue distribution [1]. This high isotopic purity ensures that the contribution of unlabeled 5-chloro-2-pyridinamine to the analyte MRM channel is ≤2% of the internal standard signal, a level that meets FDA bioanalytical method validation guidelines for internal standard purity [2]. In contrast, lower-purity deuterated standards (e.g., <95 atom% D) can introduce significant background signal in the analyte channel, leading to overestimation of analyte concentrations, particularly at the lower limit of quantitation (LLOQ) [3].

Certificate of Analysis Isotopic purity Quality control

Regulatory Compliance: Classified as Zopiclone Impurity 1 with Deuterated Internal Standard Availability

5-Chloro-2-pyridinamine is officially classified as Zopiclone Impurity 1 in pharmacopoeial monographs and is supplied with detailed characterization data compliant with ICH Q3A/Q3B guidelines [1]. The availability of the corresponding deuterated analog (5-Chloro-2-pyridinamine-3,4,6-d3) as a stable isotope-labeled internal standard enables accurate quantification of this impurity in zopiclone drug substance and drug product during ANDA submissions and commercial manufacturing [2]. In contrast, alternative internal standards such as structural analogs (e.g., 2-amino-5-bromopyridine) are not recognized in pharmacopoeial monographs for zopiclone impurity analysis and require extensive cross-validation for regulatory acceptance [3].

Pharmaceutical impurity testing Regulatory compliance ANDA submission

5-Chloro-2-pyridinamine-3,4,6-d3: Primary Scientific and Industrial Procurement Scenarios


Quantitative LC-MS/MS Analysis of Genotoxic Impurity 5-Chloro-2-pyridinamine in Etoricoxib Drug Substance

Utilize 5-Chloro-2-pyridinamine-3,4,6-d3 as a stable isotope-labeled internal standard for the validated LC-MS/MS method quantifying 5-chloro-2-pyridinamine as a potential genotoxic impurity in etoricoxib active pharmaceutical ingredient [1]. The +3 Da mass shift ensures unambiguous MRM channel detection, while the co-elution property compensates for matrix effects in etoricoxib drug substance samples. The method achieves trace-level quantitation limits compliant with ICH M7 guidelines for mutagenic impurities.

Pharmaceutical Impurity Profiling and Stability Testing for Zopiclone Drug Products

Employ 5-Chloro-2-pyridinamine-3,4,6-d3 as the internal standard for the validated HPLC-UV or LC-MS method quantifying Zopiclone Impurity 1 in zopiclone drug substance and finished dosage forms [2]. The deuterated internal standard compensates for variability in sample extraction recovery and ionization efficiency, enabling accurate determination of impurity levels against ICH Q3B reporting thresholds (0.05% for zopiclone maximum daily dose). The method is suitable for ANDA submission and commercial QC release testing.

Forensic Toxicology Confirmation of Zopiclone and Metabolites in Biological Matrices

Apply 5-Chloro-2-pyridinamine-3,4,6-d3 as an internal standard in LC-MS/MS methods for the simultaneous quantification of zopiclone and its metabolites in blood, urine, or hair samples [3]. The deuterated internal standard corrects for matrix effects inherent in postmortem or antemortem biological specimens, ensuring reliable quantitative results that meet forensic evidentiary standards. The method is compatible with multi-analyte panels including benzodiazepines and Z-drugs.

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